Fluoroform‑Derived CuCF₃ vs. Ruppert–Prakash Reagent: Cost‑per‑CF₃ and Atom Economy Advantage
The CF₃ source for trifluoromethylcopper produced via direct cupration of fluoroform is CHF₃, an industrial waste stream generated in ~20,000 t/year quantities during chlorodifluoromethane manufacture . In contrast, the Ruppert–Prakash reagent (Me₃SiCF₃) requires multi‑step synthesis from CF₃Br or CF₃I, reagents listed under the Montreal Protocol as ozone‑depleting substances and priced >10‑fold higher per mole of transferable CF₃ [1]. The CuCF₃ reagent itself is formed in >90% yield (batch) or up to 94% yield (continuous flow) from CuCl, t‑BuOK, and CHF₃ at 23 °C and atmospheric pressure [2], whereas Me₃SiCF₃ activation requires stoichiometric fluoride (e.g., TBAF, CsF) adding further cost and waste streams.
| Evidence Dimension | Cost of CF₃ source per mole of transferable CF₃ group |
|---|---|
| Target Compound Data | Fluoroform‑derived CuCF₃: CF₃ source is CHF₃ (industrial by‑product, <$0.01/mmol CF₃); reagent preparation >90% yield from CuCl/t‑BuOK [2] |
| Comparator Or Baseline | Me₃SiCF₃: CF₃ source requires multi‑step synthesis; commercial price ~$1–5/mmol CF₃; activation requires stoichiometric fluoride source [1] |
| Quantified Difference | >100‑fold lower CF₃ source cost; zero ozone‑depleting potential vs. CF₃Br/CF₃I‑derived Me₃SiCF₃ |
| Conditions | Bulk procurement economics; atom economy comparison under stoichiometric CF₃ transfer conditions |
Why This Matters
For procurement at scale (>100 mmol), the CF₃ source cost difference alone can exceed an order of magnitude, making fluoroform‑derived CuCF₃ the only economically viable option for kilogram‑scale trifluoromethylation campaigns.
- [1] Ruppert, I.; Schlich, K.; Volbach, W. Die ersten CF₃‑substituierten organyl(chlor)silane. Tetrahedron Lett. 1984, 25 (21), 2195–2198. View Source
- [2] Zanardi, A.; Novikov, M. A.; Martin, E.; Benet-Buchholz, J.; Grushin, V. V. Direct Cupration of Fluoroform. J. Am. Chem. Soc. 2011, 133 (51), 20901–20913. View Source
